6-Chloropurine riboside

Catalog No.
S1482201
CAS No.
5399-87-1
M.F
C10H11ClN4O4
M. Wt
286.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloropurine riboside

CAS Number

5399-87-1

Product Name

6-Chloropurine riboside

IUPAC Name

(2R,3R,4S,5R)-2-(6-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Molecular Formula

C10H11ClN4O4

Molecular Weight

286.67 g/mol

InChI

InChI=1S/C10H11ClN4O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2/t4-,6-,7-,10-/m1/s1

InChI Key

XHRJGHCQQPETRH-KQYNXXCUSA-N

SMILES

Array

Synonyms

6-Chloro-6-deaminoadenosine; 6-Chloro-9-β-D-ribofuranosyl-9H-purine; 6-Chloro-9-β-D-ribofuranosylpurine; 6-Chloronebularine; 6-Chloropurine 9-β-D-ribofuranoside; 6-Chloropurine riboside; 6-Chloropurine-D-riboside; 6-Chloropurinosine; 9-(β-D-Ribofuran

Canonical SMILES

C1=NC2=C(C(=N1)Cl)N=CN2C3C(C(C(O3)CO)O)O

Isomeric SMILES

C1=NC2=C(C(=N1)Cl)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

The exact mass of the compound 6-Chloropurine riboside is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Purine Nucleosides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

6-Chloropurine riboside (CAS: 5399-87-1) is a highly reactive, pre-glycosylated purine intermediate utilized extensively in the synthesis of modified nucleosides. Its defining structural advantage is the highly electrophilic C6 position, which readily undergoes nucleophilic aromatic substitution (SNAr), combined with a stereochemically pure β-N9-ribofuranosyl linkage. For industrial and laboratory procurement, its primary value lies in its ability to drastically shorten synthetic routes for N6-, O6-, and S6-substituted adenosine and inosine analogs. By providing a pre-installed, stereocenter-perfect ribose ring and a ready-to-displace leaving group, this compound eliminates the need for harsh base activation protocols or low-yielding de novo glycosylation steps [1].

Substituting 6-chloropurine riboside with its free base counterpart (6-chloropurine) shifts the burden of glycosylation entirely to the buyer. Chemical glycosylation of purine bases is notorious for poor regioselectivity (yielding N7 and N9 mixtures) and poor stereoselectivity (α vs. β anomers), which necessitates complex chromatographic separations and often caps isolated yields of the desired N9-β isomer at 30–50% [1]. Conversely, attempting to use natural nucleosides like inosine as starting materials requires multi-step protection, aggressive chlorination (e.g., using POCl3), and deprotection sequences. These harsh activation steps frequently degrade the acid-sensitive ribose moiety, inflating reagent costs, increasing waste, and extending manufacturing timelines compared to using the pre-activated 6-chloropurine riboside[2].

Elimination of Glycosylation-Induced Isomerization and Yield Loss

When synthesizing modified nucleosides, establishing the correct N9-β linkage is a major bottleneck. Procuring 6-chloropurine riboside provides a 100% pre-configured N9-β stereocenter. In contrast, performing chemical glycosylation on the 6-chloropurine free base typically results in a mixture of N7/N9 regioisomers and α/β stereoisomers, with isolated yields of the target N9-β isomer often restricted to approximately 31% even under optimized Pummerer-type conditions[1]. This pre-glycosylated advantage eliminates a highly inefficient synthetic step.

Evidence DimensionIsolated yield of N9-β nucleoside linkage
Target Compound Data100% pre-installed N9-β linkage (0 additional steps)
Comparator Or Baseline6-Chloropurine base + ribosyl donor (~31% isolated yield due to N7/N9 and α/β scrambling)
Quantified DifferenceBypasses a ~69% yield loss associated with de novo chemical glycosylation.
ConditionsChemical glycosylation / Pummerer reaction conditions vs. direct procurement of the riboside.

Procuring the pre-glycosylated riboside eliminates the most yield-limiting and purification-intensive step in nucleoside analog manufacturing.

One-Step Nucleophilic Aromatic Substitution (SNAr) Efficiency

6-Chloropurine riboside is highly optimized for the rapid generation of N6-substituted adenosine libraries. Because the chlorine atom strongly activates the C6 position, nucleophilic substitution with various amines proceeds directly in a single step, achieving isolated yields between 43% and 98% under mild conditions [1]. If a buyer were to start from inosine, they would need to execute a minimum of three additional steps (global hydroxyl protection, POCl3-mediated chlorination, and subsequent deprotection), which introduces significant yield attrition and requires handling highly corrosive reagents.

Evidence DimensionSynthesis steps and yield for N6-modified analogs
Target Compound Data1 step, 43–98% yield via direct SNAr
Comparator Or BaselineInosine (3+ steps requiring protection, POCl3 activation, and deprotection)
Quantified DifferenceReduces synthetic sequence by at least 2 steps while avoiding corrosive chlorination.
ConditionsDirect amination in solvent vs. multi-step protection/activation protocols.

Direct SNAr capability drastically reduces precursor waste, labor time, and the need for harsh chlorinating agents, streamlining scale-up.

Biocatalytic Transglycosylation Donor Efficiency

For the production of valuable 2'-deoxyribonucleoside analogs (which are critical antiviral precursors), chemical deoxyribosylation is notoriously unselective. 6-Chloropurine riboside circumvents this by serving as a highly efficient base donor in enzymatic transglycosylation. Using thermophilic nucleoside phosphorylases (e.g., from Geobacillus stearothermophilus), 6-chloropurine riboside achieves up to 90% conversion to 6-chloropurine-2'-deoxyriboside [1]. This biocatalytic route offers superior stereocontrol compared to traditional chemical synthesis, which is plagued by intractable anomeric mixtures.

Evidence DimensionConversion to 2'-deoxyribonucleoside analogs
Target Compound DataUp to 90% conversion via enzymatic transglycosylation
Comparator Or BaselineChemical deoxyribosylation (Low β-anomer selectivity, high α-anomer byproduct formation)
Quantified DifferenceAchieves 90% conversion with absolute β-stereoselectivity, avoiding chemical racemic mixtures.
ConditionsEnzymatic transglycosylation using immobilized G. stearothermophilus biocatalyst.

Enables green, highly stereoselective biocatalytic manufacturing of 2'-deoxy antiviral precursors, minimizing downstream purification.

Synthesis of N6-Modified Adenosine Receptor Ligands

Due to its exceptional SNAr reactivity, 6-chloropurine riboside is the premier starting material for generating diverse libraries of N6-alkyl or N6-aryl adenosines. This direct amination bypasses the need for complex protection/deprotection schemes, making it ideal for the rapid discovery and scale-up of A1 or A3 adenosine receptor agonists and antagonists [1].

Production of 6-Thio and 6-Alkoxy Purine Analogs

The compound serves as an optimal electrophile for reactions with nucleophiles beyond amines. It readily reacts with sodium thiosulfate or alkoxides to produce 6-thioguanosine or 6-O-alkyl inosine derivatives, providing a streamlined route to these critical biochemical probes and pharmaceutical intermediates without risking ribose ring-opening side reactions [2].

Biocatalytic Manufacturing of 2'-Deoxy Antivirals

In green chemistry workflows, 6-chloropurine riboside is utilized as a highly efficient substrate for enzymatic transglycosylation. By reacting with nucleoside phosphorylases, it enables the stereoselective, high-yield production of 6-chloropurine-2'-deoxyriboside—a key intermediate for hepatitis C and SARS coronavirus antiviral agents—avoiding the toxic reagents and poor selectivity of chemical deoxyribosylation [3].

XLogP3

0.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

286.0468825 Da

Monoisotopic Mass

286.0468825 Da

Heavy Atom Count

19

UNII

7H6NR5AG25
J6X2XJ4WJN

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Irritant

Other CAS

5399-87-1
2004-06-0

Wikipedia

(2R,3R,4S,5R)-2-(6-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Dates

Last modified: 08-15-2023
Shu et al. A metabolic labeling method detects m6A transcriptome-wide at single base resolution. Nature Chemical Biology, DOI: 10.1038/s41589-020-0526-9, published online 27 April 2020

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